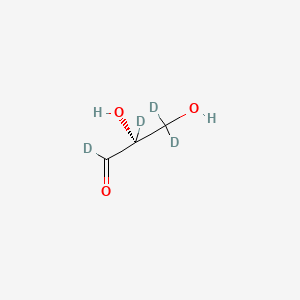

(R)-2,3-Dihydroxypropanal-d4

Description

BenchChem offers high-quality (R)-2,3-Dihydroxypropanal-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,3-Dihydroxypropanal-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-ITGMSCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[C@@]([2H])(C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2,3-Dihydroxypropanal-d4 chemical properties

An In-depth Technical Guide to the Chemical Properties of (R)-2,3-Dihydroxypropanal-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (R)-2,3-Dihydroxypropanal-d4, a deuterated form of (R)-glyceraldehyde. Due to the limited availability of experimental data for the deuterated compound, this document also includes data for the non-deuterated analogue, (R)-(+)-2,3-Dihydroxypropanal, to provide a comparative reference. This information is crucial for applications in metabolic research, drug development, and as a tracer in various biochemical assays.

Chemical Properties and Data

The incorporation of deuterium into molecules like (R)-2,3-Dihydroxypropanal is a key strategy in drug development to alter pharmacokinetic and metabolic profiles.[1] (R)-2,3-Dihydroxypropanal-d4 serves as a stable isotope-labeled internal standard for mass spectrometry-based studies. The following tables summarize the key chemical and physical properties.

Table 1: Properties of (R)-2,3-Dihydroxypropanal-d4 and Related Compounds

| Property | (R)-2,3-Dihydroxypropanal-d4 | DL-Glyceraldehyde-d4 | (R)-(+)-2,3-Dihydroxypropanal | DL-Glyceraldehyde |

| Synonyms | (R)-Glyceraldehyde-d4 | - | D-(+)-Glyceraldehyde | DL-Glyceric aldehyde |

| Molecular Formula | C₃H₂D₄O₃ | C₃H₂D₄O₃ | C₃H₆O₃ | C₃H₆O₃ |

| Molecular Weight | 94.10 g/mol [2] | 94.10 g/mol [2] | 90.08 g/mol [3][4] | 90.08 g/mol [5] |

| CAS Number | Not available | Not available | 453-17-8 | 56-82-6[1][5] |

Table 2: Physicochemical Properties of Non-Deuterated Glyceraldehyde

| Property | (R)-(+)-2,3-Dihydroxypropanal | DL-Glyceraldehyde |

| Physical Description | Light brown viscous liquid | Tasteless crystals, white to off-white powder[5] |

| Melting Point | 145 °C[4] | 145 °C[5] |

| Boiling Point | 140-150 °C at 0.8 mmHg | 140-150 °C at 0.8 mmHg[1] |

| Density | ~1.455 g/cm³ | 1.455 g/cm³[5] |

| Solubility in Water | Soluble | 3 g in 100 ml at 18 °C[5], 50 mg/mL |

| Optical Rotation | [α]D²⁵ +8.7° (c=2 in H₂O)[5] | Not applicable |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of deuterated glyceraldehyde are critical for its application in research. The following protocols are generalized from modern techniques for aldehyde deuteration and analysis.

Synthesis of (R)-2,3-Dihydroxypropanal-d4 via N-Heterocyclic Carbene (NHC) Catalysis

This method is adapted from established protocols for the C-1 deuteration of aldehydes using D₂O as the deuterium source.

Objective: To achieve high-efficiency deuterium incorporation at the C-1 position of (R)-2,3-Dihydroxypropanal.

Materials:

-

(R)-2,3-Dihydroxypropanal (or a protected precursor)

-

N-Heterocyclic Carbene (NHC) catalyst (e.g., a triazolium salt)

-

Deuterium oxide (D₂O, 99.9%)

-

Anhydrous organic solvent (e.g., THF, DCM)

-

Base (e.g., DBU, K₂CO₃)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the NHC precursor (e.g., 5 mol%) and a base (e.g., 5 mol%) in the chosen anhydrous organic solvent.

-

Reaction Initiation: Add the (R)-2,3-Dihydroxypropanal substrate to the flask.

-

Deuterium Exchange: Add an excess of D₂O to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehydic proton signal.

-

Work-up: Upon completion, quench the reaction with H₂O. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting (R)-2,3-Dihydroxypropanal-d4 by column chromatography on silica gel.

Quantification of Glyceraldehyde by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the analysis of glyceraldehyde concentration, which can be applied to both deuterated and non-deuterated forms.

Objective: To quantify the concentration of glyceraldehyde in a sample.

Materials:

-

Glyceraldehyde sample

-

Internal standard (e.g., sorbitol)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

-

Anhydrous pyridine

-

GC-FID system with a suitable capillary column (e.g., DB-5)

Procedure:

-

Sample Preparation: Lyophilize the aqueous sample containing glyceraldehyde to dryness.

-

Derivatization: Add a solution of the internal standard in anhydrous pyridine to the dried sample. Add the derivatization agent, cap the vial tightly, and heat at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

GC-FID Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-FID.

-

GC Conditions: Use a temperature program suitable for separating the TMS-derivatized sugars (e.g., initial temperature of 150 °C, ramp to 250 °C at 3 °C/min, and hold for 5 minutes).

-

Detection: The flame ionization detector will detect the eluted compounds.

-

-

Quantification: Identify the glyceraldehyde peak based on its retention time relative to the internal standard. Calculate the concentration based on a pre-established calibration curve of known glyceraldehyde concentrations.[6]

Signaling Pathways and Biological Relevance

(R)-glyceraldehyde is a key intermediate in several metabolic pathways, most notably in carbohydrate metabolism. Its deuterated form is an invaluable tool for tracing these pathways.

Metabolic Fate of (R)-Glyceraldehyde

(R)-Glyceraldehyde can be metabolized through several routes within the cell. The primary pathways involve its conversion into intermediates of glycolysis.[2]

References

- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 2. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (+)-Glyceraldehyde | C3H6O3 | CID 79014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glyceraldehyde [drugfuture.com]

- 6. An alternative approach for quantification of glyceraldehyde and dihydroxyacetone as trimethylsilyl derivatives by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (R)-2,3-Dihydroxypropanal-d4 in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2,3-Dihydroxypropanal-d4, a deuterated form of (R)-glyceraldehyde. This isotopically labeled compound serves as a valuable tool in metabolic research and drug development, primarily as a tracer to elucidate biochemical pathways and pharmacokinetic profiles.

Compound Identification and Properties

(R)-2,3-Dihydroxypropanal-d4 is the deuterium-labeled analogue of (R)-2,3-Dihydroxypropanal, also known as (R)-glyceraldehyde. The incorporation of deuterium (²H), a stable, non-radioactive isotope of hydrogen, allows for the tracking of this molecule through biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Chemical and Physical Properties

| Property | (R)-2,3-Dihydroxypropanal-d4 | (R)-2,3-Dihydroxypropanal (for comparison) |

| CAS Number | 478529-60-1[1] | 453-17-8[2][3] |

| Molecular Formula | C₃H₂D₄O₃ | C₃H₆O₃[2] |

| Molecular Weight | 94.10 g/mol | 90.08 g/mol [2] |

| Appearance | Not specified; likely a solid or viscous liquid | Solid or viscous liquid[2][4] |

| Melting Point | Not specified | 145 °C[4] |

| Boiling Point | Not specified | 126-129 °C (at 18 mmHg)[5] |

| Solubility | Not specified | Soluble in water[5] |

| Isotopic Enrichment | Typically ≥98 atom % D (for similar commercial products) | N/A |

Applications in Research and Drug Development

The primary application of (R)-2,3-Dihydroxypropanal-d4 lies in its use as a stable isotope tracer. Stable heavy isotopes of elements like hydrogen and carbon are incorporated into molecules to serve as tracers for quantification and metabolic profiling in drug development.[6] Deuteration has gained significant attention due to its potential to influence the pharmacokinetic and metabolic profiles of drug candidates.[6]

Key applications include:

-

Metabolic Flux Analysis: Tracing the fate of the carbon skeleton of glyceraldehyde through various metabolic pathways, such as glycolysis and the pentose phosphate pathway.

-

Pharmacokinetic (PK) Studies: Co-administration of the deuterated and non-deuterated drug allows each subject to act as their own control, improving the accuracy of PK parameters like absorption, distribution, metabolism, and excretion (ADME).

-

Internal Standard: Used as an internal standard in clinical mass spectrometry for the accurate quantification of endogenous or exogenous (R)-glyceraldehyde.

Experimental Protocols

While a specific, detailed protocol for (R)-2,3-Dihydroxypropanal-d4 is not widely published, the following represents a generalized workflow for an in vivo metabolic tracing study, adapted from established methods for deuterated glucose.

Representative Protocol: In Vivo Metabolic Tracing

Objective: To trace the metabolic fate of (R)-2,3-Dihydroxypropanal-d4 in a model organism.

Materials:

-

(R)-2,3-Dihydroxypropanal-d4

-

Vehicle for administration (e.g., saline, liquid diet)

-

Model organisms (e.g., mice)

-

Equipment for sample collection (e.g., blood collection tubes, surgical tools)

-

Liquid nitrogen for snap-freezing tissues

-

Instrumentation for sample analysis (e.g., LC-MS/MS)

Procedure:

-

Tracer Administration:

-

Prepare a solution of (R)-2,3-Dihydroxypropanal-d4 in a suitable vehicle.

-

Administer the tracer to the model organisms. Common routes include intravenous injection, oral gavage, or incorporation into a liquid diet. The chosen route and dosage will depend on the specific research question.

-

-

Sample Collection:

-

At predetermined time points, collect biological samples such as blood, urine, and specific tissues or tumors.

-

Immediately snap-freeze tissue samples in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction:

-

Homogenize the frozen tissue samples.

-

Perform a metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Separate the polar and non-polar fractions by centrifugation.

-

-

Sample Analysis by Mass Spectrometry:

-

Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

Develop a targeted method to detect and quantify (R)-2,3-Dihydroxypropanal-d4 and its downstream deuterated metabolites.

-

-

Data Analysis:

-

Determine the isotopic enrichment in the precursor and its metabolites.

-

Calculate metabolic flux rates by applying appropriate metabolic models.

-

Compare the labeling patterns between different experimental groups (e.g., control vs. treated).

-

Sample Analysis by Mass Spectrometry

Objective: To quantify the incorporation of deuterium from (R)-2,3-Dihydroxypropanal-d4 into downstream metabolites.

Procedure:

-

Chromatographic Separation:

-

Separate the extracted metabolites using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

-

-

Mass Spectrometry Detection:

-

Utilize a mass spectrometer in either full scan mode to identify all deuterated species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific metabolites.

-

-

Data Processing:

-

Identify peaks corresponding to the deuterated metabolites based on their mass-to-charge ratio (m/z) and retention time.

-

Calculate the fractional isotopic enrichment for each metabolite by comparing the peak areas of the labeled and unlabeled isotopologues.

-

Visualizations

Workflow for a Stable Isotope Tracing Experiment

Conceptual Diagram of Metabolic Pathway Tracing

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. 453-17-8|(R)-2,3-Dihydroxypropanal|BLD Pharm [bldpharm.com]

- 4. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 497-09-6 CAS MSDS (L-Glyceraldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Deuterated Glyceraldehyde for Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing has become an indispensable tool in the quantitative analysis of metabolic pathways, providing critical insights into cellular physiology in both health and disease. Deuterated glyceraldehyde, as a central three-carbon intermediate in glycolysis and the pentose phosphate pathway, offers a unique vantage point for dissecting carbon flux through these critical arms of central carbon metabolism. This technical guide provides a comprehensive overview of the application of deuterated glyceraldehyde in metabolic tracing studies. It details methodologies for its synthesis, experimental protocols for its use in cell culture, and mass spectrometry-based analysis of isotopic enrichment. Furthermore, this guide visualizes key metabolic and signaling pathways involving glyceraldehyde and its derivatives, offering a foundational resource for researchers aiming to employ this powerful tracer in their experimental designs.

Introduction to Deuterated Glyceraldehyde in Metabolic Tracing

Glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate (G3P), are pivotal metabolites in central carbon metabolism.[1] They represent a key junction point, connecting the upper and lower phases of glycolysis and serving as a bridge to the pentose phosphate pathway (PPP). The use of stable isotope-labeled tracers, such as deuterated glyceraldehyde, allows for the precise tracking of the fate of carbon and hydrogen atoms as they traverse these interconnected pathways.[2]

Metabolic flux analysis (MFA) using deuterated tracers provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.[3] By introducing glyceraldehyde with deuterium labels at specific positions, researchers can quantify the relative contributions of different pathways to the production of downstream metabolites. For instance, the differential labeling patterns in lactate or ribose can elucidate the flux through glycolysis versus the PPP.[3] This information is invaluable for understanding metabolic reprogramming in various pathological conditions, including cancer, diabetes, and neurodegenerative diseases.

Synthesis of Deuterated Glyceraldehyde

The synthesis of positionally deuterated glyceraldehyde is crucial for targeted metabolic tracing experiments. Various chemical and enzymatic methods can be employed to introduce deuterium at specific carbons of the glyceraldehyde molecule.

General Strategies for Aldehyde Deuteration

Several methods exist for the deuteration of aldehydes, which can be adapted for glyceraldehyde synthesis:

-

Hydrogen-Deuterium Exchange (HDE) Catalysis: N-heterocyclic carbenes (NHCs) can catalyze a reversible HDE reaction at the formyl carbon of aldehydes using deuterium oxide (D₂O) as the deuterium source.[4] This method is advantageous due to its operational simplicity and the use of an inexpensive deuterium source.

-

Photoredox Catalysis: A combination of a photoredox catalyst and a thiol catalyst can achieve formyl-selective deuteration of aldehydes with D₂O.[5] This approach offers high efficiency and broad substrate scope.

-

Reduction of Carboxylic Acid Derivatives: Deuterated reducing agents, such as lithium aluminum deuteride (LiAlD₄), can be used to reduce carboxylic acid esters or other derivatives to form C-1 deuterated aldehydes.

Example Synthesis: D-Glyceraldehyde-3,3-d₂ 3-phosphate

A published method describes the synthesis of D-glyceraldehyde-3,3-d₂ 3-phosphate, which can serve as a precursor or be used directly in studies involving G3P.[6][7] While the full detailed protocol is extensive, the general approach involves the chemical modification of a suitable carbohydrate precursor to introduce deuterium at the C-3 position, followed by phosphorylation.

Experimental Protocols for Metabolic Tracing

The following sections outline a general workflow for conducting a metabolic tracing experiment using deuterated glyceraldehyde in cultured mammalian cells. This protocol is a composite based on standard stable isotope tracing methodologies and should be optimized for specific cell lines and experimental questions.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate adherent cells in 6-well plates at a density that ensures they reach approximately 75% confluency at the time of harvesting.

-

Tracer Media Preparation: Prepare culture medium (e.g., DMEM) lacking glucose. Supplement this medium with the desired concentration of deuterated glyceraldehyde. The use of dialyzed fetal bovine serum (FBS) is recommended to minimize the presence of unlabeled metabolites.

-

Labeling: After cells have adhered and reached the desired confluency, replace the standard culture medium with the prepared tracer medium. The duration of labeling will depend on the metabolic pathway of interest. For glycolysis and the PPP, isotopic steady-state is often reached within minutes to a few hours.[2]

Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is critical to prevent alterations in metabolite levels during sample processing.

-

Quenching: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add 600 µL of ice-cold (-80°C) 100% methanol to each well and transfer the plate to dry ice. Use a cell scraper to detach the cells and transfer the cell extract to a microcentrifuge tube.

-

Storage: Store the extracts at -80°C until mass spectrometry analysis.

Sample Preparation for LC-MS/MS Analysis

-

Protein Precipitation: For analysis of intracellular metabolites, further protein precipitation can be achieved by adding a solvent like methanol to the cell lysate, followed by centrifugation.

-

Derivatization (Optional): For certain classes of metabolites, derivatization may be necessary to improve chromatographic separation and ionization efficiency in the mass spectrometer.

-

Reconstitution: After extraction and any optional derivatization, the dried metabolite extract is reconstituted in a solvent compatible with the liquid chromatography (LC) mobile phase.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic enrichment of metabolites.

-

Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites, including intermediates of glycolysis and the PPP.

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. The instrument is operated in multiple reaction monitoring (MRM) mode (for triple quadrupole) or by acquiring full scan data (for high-resolution MS) to quantify the different isotopologues of the target metabolites.

-

Data Analysis: The raw data is processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of stable isotopes.

Data Presentation: Quantitative Metabolic Flux

Table 1: Isotopic Enrichment of Glycolytic and PPP Intermediates from [1-D]-Glyceraldehyde

| Metabolite | M+0 (%) | M+1 (%) |

| Glyceraldehyde-3-Phosphate | 50.5 | 49.5 |

| Dihydroxyacetone Phosphate | 95.2 | 4.8 |

| Fructose-1,6-bisphosphate | 90.1 | 9.9 |

| 3-Phosphoglycerate | 60.3 | 39.7 |

| Phosphoenolpyruvate | 61.5 | 38.5 |

| Pyruvate | 62.0 | 38.0 |

| Lactate | 61.8 | 38.2 |

| Ribose-5-Phosphate | 98.9 | 1.1 |

Table 2: Calculated Relative Fluxes through Glycolysis and the Pentose Phosphate Pathway

| Flux Ratio | Value |

| PPP / Glycolysis | 0.05 |

| Glycolysis / TCA Cycle | 10.2 |

| Anaplerotic Flux / TCA Cycle | 0.3 |

Visualization of Pathways and Workflows

Metabolic Pathways

The following diagrams illustrate the central position of glyceraldehyde and G3P in metabolism.

Experimental Workflow

The general workflow for a deuterated glyceraldehyde tracing experiment is depicted below.

Signaling Pathways

Glyceraldehyde and its metabolites can influence cellular signaling, primarily through the formation of advanced glycation end-products (AGEs) and the modulation of key signaling nodes like mTORC1.

Glyceraldehyde is a potent precursor for the formation of AGEs, which can activate the Receptor for Advanced Glycation End-products (RAGE), leading to a pro-inflammatory response.[8][9]

The glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) can regulate mTORC1 signaling by interacting with the small GTPase Rheb.[10] This interaction is sensitive to the levels of glyceraldehyde-3-phosphate (G3P).

Conclusion

Deuterated glyceraldehyde is a potent tool for the detailed investigation of central carbon metabolism. Its strategic position in glycolysis and the PPP allows for the dissection of flux through these fundamental pathways. While the application of this specific tracer is still emerging, the methodologies outlined in this guide provide a solid foundation for its use in metabolic research. The combination of targeted isotopic labeling, advanced mass spectrometry, and computational flux analysis will undoubtedly continue to yield significant insights into the metabolic underpinnings of health and disease. Further research is warranted to expand the library of deuterated glyceraldehyde isotopologues and to generate quantitative flux data across a range of biological systems.

References

- 1. cusabio.com [cusabio.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Glyceraldehyde - American Chemical Society [acs.org]

- 5. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 7. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Glycolytic Flux Signals to mTOR through Glyceraldehyde-3-Phosphate Dehydrogenase-Mediated Regulation of Rheb - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Labeling with (R)-2,3-Dihydroxypropanal-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling using (R)-2,3-Dihydroxypropanal-d4. While specific experimental data for this deuterated tracer is not extensively available in current literature, this document outlines the foundational knowledge required to effectively utilize it in metabolic research. By leveraging established principles of stable isotope tracing and the known metabolic roles of its non-deuterated counterpart, D-glyceraldehyde, this guide offers a framework for designing, executing, and interpreting experiments in fields such as metabolic pathway analysis, drug development, and proteomics. We present detailed hypothetical experimental protocols, data interpretation strategies, and visualizations to facilitate the application of (R)-2,3-Dihydroxypropanal-d4 in elucidating complex biological systems.

Introduction to (R)-2,3-Dihydroxypropanal-d4

(R)-2,3-Dihydroxypropanal-d4 is the deuterium-labeled form of (R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde. As a stable isotope-labeled compound, it serves as a powerful tracer for investigating metabolic pathways without the safety concerns associated with radioactive isotopes. The four deuterium atoms replace hydrogen atoms on the carbon backbone, resulting in a molecule with a higher mass that can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS).

The non-deuterated form, D-glyceraldehyde, is a key intermediate in central carbon metabolism. It can be phosphorylated to glyceraldehyde-3-phosphate (G3P), a central metabolite in both glycolysis and the pentose phosphate pathway (PPP). By introducing (R)-2,3-Dihydroxypropanal-d4 into a biological system, researchers can trace the metabolic fate of the glyceraldehyde backbone through these fundamental pathways.

Key Properties of (R)-2,3-Dihydroxypropanal:

| Property | Value |

| Molecular Formula | C₃H₂D₄O₃ |

| Molecular Weight | ~94.10 g/mol |

| Appearance | Varies, often supplied in solution |

| Solubility | Soluble in water |

Applications in Research and Drug Development

The use of deuterated molecules like (R)-2,3-Dihydroxypropanal-d4 offers several advantages in research and drug development:

-

Metabolic Flux Analysis: Tracing the incorporation of deuterium into downstream metabolites allows for the quantification of metabolic rates (fluxes) through specific pathways. This is crucial for understanding how metabolic networks are rewired in disease states such as cancer or diabetes.

-

Pharmacokinetic and Metabolic Profiling: In drug development, deuteration of drug candidates can alter their metabolic profiles.[1] Using deuterated tracers helps in understanding the metabolic fate of drugs and identifying potential metabolites.[1]

-

Target Engagement and Biomarker Discovery: By observing changes in metabolic pathways upon drug treatment, researchers can gain insights into the mechanism of action of a compound and identify potential biomarkers of drug efficacy.

Experimental Design and Protocols

The following sections outline a generalized workflow for conducting a stable isotope tracing experiment with (R)-2,3-Dihydroxypropanal-d4 in a cell culture model.

Experimental Workflow

The overall workflow for a metabolic tracing experiment involves several key stages, from cell culture to data analysis.

References

Physical properties of (R)-2,3-Dihydroxypropanal-d4

An In-depth Technical Guide on the Physical Properties of (R)-2,3-Dihydroxypropanal-d4

This technical guide provides a comprehensive overview of the known physical properties of (R)-2,3-Dihydroxypropanal-d4 and its non-deuterated isotopologue, (R)-2,3-Dihydroxypropanal. Given the limited availability of specific experimental data for the deuterated compound, this guide also furnishes detailed, generalized experimental protocols for the determination of its key physical characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize isotopically labeled compounds.

Data Presentation: Physical Properties

The following tables summarize the available quantitative data for (R)-2,3-Dihydroxypropanal and its deuterated form. It is important to note that while the physical properties of (R)-2,3-Dihydroxypropanal-d4 are expected to be very similar to its non-deuterated counterpart, slight variations in melting point, boiling point, and density can occur due to the increased mass of deuterium.

Table 1: Physical Properties of (R)-2,3-Dihydroxypropanal

| Property | Value | Source(s) |

| CAS Number | 453-17-8 | [1][2] |

| Chemical Formula | C₃H₆O₃ | [1][3] |

| Molecular Weight | 90.08 g/mol | [1][3] |

| Appearance | Orange, viscous liquid or colorless solid | [3][4] |

| Melting Point | 127-129 °C | [1] |

| 145 °C | [5][6] | |

| Boiling Point | 123-126 °C at 10 mmHg | [1] |

| 228 °C | [3] | |

| Density | 1.272 g/cm³ (Predicted) | [1] |

| 1.455 g/mL | [6] | |

| Solubility in Water | Very soluble | [3][4] |

Table 2: Physical Properties of (R)-2,3-Dihydroxypropanal-d4

| Property | Value | Source(s) |

| CAS Number | 478529-60-1 | [7] |

| Chemical Formula | C₃H₂D₄O₃ | [8] |

| Molecular Weight | 94.10 g/mol | [8] |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| Density | No experimental data available. | |

| Solubility | No experimental data available, but expected to be highly soluble in water. | [4] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physical properties of (R)-2,3-Dihydroxypropanal-d4. These are generalized protocols adaptable for small organic molecules.

Determination of Melting Point

This protocol describes the determination of the melting point range of a solid compound using a capillary melting point apparatus.

-

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Ensure the sample of (R)-2,3-Dihydroxypropanal-d4 is crystalline and dry. If necessary, grind the sample to a fine powder using a clean, dry mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample should be 2-3 mm in height.[9]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown melting point, first perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate melting range.[10]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat at a slow rate, approximately 1-2 °C per minute, through the expected melting range.[11]

-

Record the temperature at which the first liquid droplet is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[9]

-

Repeat the measurement with a fresh sample to ensure accuracy and reproducibility.

-

Determination of Boiling Point (Microscale Method)

This protocol is suitable for determining the boiling point of small quantities of a liquid sample using a Thiele tube.

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., 6x50 mm culture tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

-

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the top of the side arm.

-

Add approximately 0.5 mL of liquid (R)-2,3-Dihydroxypropanal-d4 to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the sample is immersed in the mineral oil in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Determination of Density

This protocol describes the determination of the density of a liquid sample using a pycnometer.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Syringe or pipette

-

-

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water exiting the capillary in the stopper. Dry the outside of the pycnometer carefully.

-

Weigh the water-filled pycnometer and record its mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the (R)-2,3-Dihydroxypropanal-d4 sample and repeat the thermal equilibration in the water bath.

-

Dry the outside and weigh the sample-filled pycnometer, recording its mass (m₃).

-

Calculate the density of the sample using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

Determination of Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent (e.g., water).

-

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

-

-

Procedure:

-

Add an excess amount of solid (R)-2,3-Dihydroxypropanal-d4 to a vial containing a known volume of the solvent (e.g., water). The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial and place it in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take from 24 to 72 hours. A preliminary experiment can determine the time to reach equilibrium.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

-

The measured concentration represents the equilibrium solubility of the compound at that temperature.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like (R)-2,3-Dihydroxypropanal-d4.

References

- 1. chembk.com [chembk.com]

- 2. (2R)-2,3-dihydroxypropanal | 17327-33-2; 453-17-8 | Buy Now [molport.com]

- 3. (R)-2,3-Dihydroxy-propanal(453-17-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. (2R)-2,3-dihydroxypropanal [stenutz.eu]

- 6. 2,3-dihydroxypropanal [stenutz.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ursinus.edu [ursinus.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide on the Safety and Handling of (R)-2,3-Dihydroxypropanal-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on available safety data for the non-deuterated analogue, (R)-2,3-Dihydroxypropanal (also known as D-Glyceraldehyde). While the deuterated form, (R)-2,3-Dihydroxypropanal-d4, is expected to have a similar safety profile, it is crucial to note that its toxicological properties have not been fully investigated. All handling and safety procedures should be conducted with the utmost caution by trained professionals in a controlled laboratory setting.

Introduction

(R)-2,3-Dihydroxypropanal-d4 is a deuterated form of D-Glyceraldehyde, a key intermediate in various metabolic pathways, including glycolysis and gluconeogenesis.[1] Its use in research, particularly in tracer studies and metabolic flux analysis, necessitates a thorough understanding of its safety and handling requirements to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

While a specific hazard classification for the d4 variant is not available, based on the data for (R)-2,3-Dihydroxypropanal, the compound is considered to be irritating to the eyes, respiratory system, and skin.[2] In the event of a fire, it may generate irritating and highly toxic gases through thermal decomposition or combustion.[1]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]

The toxicological properties of this substance have not been fully investigated.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of (R)-2,3-Dihydroxypropanal.

| Property | Value | Source |

| Molecular Formula | C3H2D4O3 | N/A |

| Molecular Weight | 94.10 g/mol (calculated) | N/A |

| Appearance | Orange, viscous liquid[1] or light brown solid[3] | [1][3] |

| Melting Point | 127-129 °C[2] | [2] |

| Boiling Point | 123-126 °C at 10 mmHg[2] | [2] |

| Flash Point | 112 °C[2] | [2] |

| Water Solubility | Soluble[4] | [4] |

| pKa | 12.58[1] | [1] |

Handling and Storage

Proper handling and storage are paramount to maintaining the stability of (R)-2,3-Dihydroxypropanal-d4 and ensuring a safe laboratory environment.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Use only in a well-ventilated area or outdoors.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Keep the container tightly closed when not in use.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Store locked up.[3]

-

Keep away from incompatible substances such as strong oxidizing agents, reducing agents, and bases.[1]

-

For long-term stability, it is recommended to store in a freezer under -20°C in an inert atmosphere.[6]

Exposure Controls and Personal Protection

To minimize potential exposure, the following engineering controls and personal protective equipment are recommended.

Engineering Controls:

-

Work in a well-ventilated area. A chemical fume hood is recommended for handling larger quantities or when there is a potential for aerosolization.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[1]

First Aid Measures

In case of accidental exposure, follow these first aid measures and seek immediate medical attention.

-

After Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

After Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse.[1]

-

After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

-

After Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting.[1][5]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1]

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[1] The substance is highly flammable and can be easily ignited by heat, sparks, or flames.[1]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment as specified in Section 5.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For spills, sweep up and shovel into suitable containers for disposal.[3] Avoid dust formation.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Incompatible materials, heat, sparks, and flames.[1]

-

Incompatible Materials: Strong oxidizing agents, reducing agents, and bases.[1]

-

Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[1]

Toxicological Information

The toxicological properties of (R)-2,3-Dihydroxypropanal-d4 have not been fully investigated. The information below is based on its non-deuterated analogue.

-

Acute Toxicity: No quantitative data available.

-

Skin Corrosion/Irritation: May cause skin irritation.[1]

-

Serious Eye Damage/Irritation: May cause eye irritation.[1]

-

Respiratory or Skin Sensitization: No information available.

-

Germ Cell Mutagenicity: No information available.

-

Carcinogenicity: No information available.

-

Reproductive Toxicity: No information available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.[1]

-

Specific Target Organ Toxicity - Repeated Exposure: No information available.

-

Aspiration Hazard: No information available.

Experimental Protocols and Workflows

As no specific experimental safety protocols were found in the literature for this compound, a general workflow for handling potentially hazardous chemicals in a research setting is provided below.

References

- 1. (R)-2,3-Dihydroxy-propanal(453-17-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. foodb.ca [foodb.ca]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 453-17-8|(R)-2,3-Dihydroxypropanal|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols: (R)-2,3-Dihydroxypropanal-d4 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, known as tracers, into a cellular system, researchers can track the flow of atoms through metabolic pathways. Subsequent analysis of the isotopic enrichment in downstream metabolites provides a detailed snapshot of the cellular metabolic state.[1][2][3] Stable isotope tracers, such as those labeled with deuterium (²H), offer a safe and effective alternative to radioactive isotopes for in vivo and in vitro studies.[1]

(R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde, is a key intermediate in central carbon metabolism. It occupies a pivotal position at the intersection of glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), and glycerol metabolism. Introducing (R)-2,3-Dihydroxypropanal-d4, a deuterium-labeled version of this metabolite, allows for the precise tracing of its metabolic fate and the quantification of fluxes through these interconnected pathways. This approach is particularly valuable for understanding the metabolic reprogramming that occurs in various diseases, including cancer and metabolic disorders, and for evaluating the mechanism of action of therapeutic agents that target cellular metabolism.[4][5][6]

These application notes provide a generalized framework for utilizing (R)-2,3-Dihydroxypropanal-d4 in metabolic flux analysis, from experimental design and execution to data analysis and interpretation.

Central Metabolic Pathways Involving (R)-2,3-Dihydroxypropanal

(R)-2,3-Dihydroxypropanal is centrally located in metabolism, primarily linking the metabolism of glucose, glycerol, and fructose. The following diagram illustrates its key connections to major metabolic pathways.

Caption: Metabolic pathways involving (R)-2,3-Dihydroxypropanal.

Experimental Protocol

This protocol provides a generalized procedure for a metabolic flux analysis experiment using (R)-2,3-Dihydroxypropanal-d4 in cultured mammalian cells.

Materials:

-

(R)-2,3-Dihydroxypropanal-d4

-

Cell culture medium (e.g., DMEM) without glucose and pyruvate

-

Dialyzed fetal bovine serum (dFBS)

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 80% methanol in water (-80°C)

-

Extraction solvent: 80% methanol in water (-80°C)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Standard laboratory equipment for cell culture

Procedure:

-

Cell Culture and Media Preparation:

-

Culture cells to the desired confluency (typically 80-90%) in standard growth medium.

-

Prepare the experimental medium by supplementing glucose- and pyruvate-free DMEM with dFBS, physiological levels of glucose, and other necessary components.

-

Prepare the labeling medium by adding a known concentration of (R)-2,3-Dihydroxypropanal-d4 to the experimental medium. The optimal concentration should be determined empirically but is typically in the range of 1-10 mM.

-

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined time course to allow for the incorporation of the tracer into downstream metabolites. It is recommended to perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to ensure isotopic steady-state is reached.

-

-

Metabolite Quenching and Extraction:

-

To rapidly halt metabolic activity, aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add the ice-cold quenching solution (-80°C 80% methanol) to the plate and incubate at -80°C for 15 minutes.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed at 4°C for 5 minutes to pellet the cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

The metabolite extract can be stored at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

-

Centrifuge the reconstituted sample to remove any remaining particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Experimental Workflow Diagram:

Caption: Workflow for a metabolic flux experiment.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis will consist of mass spectra for each metabolite of interest. The presence of deuterium from (R)-2,3-Dihydroxypropanal-d4 will result in a shift in the mass-to-charge ratio (m/z) of downstream metabolites.

Data Analysis Workflow:

-

Peak Integration and Isotopologue Distribution:

-

Integrate the peak areas for all isotopologues (M+0, M+1, M+2, etc.) of each metabolite of interest.

-

Correct for the natural abundance of heavy isotopes.

-

-

Fractional Enrichment Calculation:

-

Calculate the fractional enrichment of the deuterium label in each metabolite pool.

-

-

Metabolic Flux Modeling:

-

Use the fractional enrichment data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic network.

-

Data Analysis Workflow Diagram:

Caption: Workflow for data analysis in metabolic flux experiments.

Table of Hypothetical Quantitative Data:

The following table presents hypothetical fractional enrichment data for key metabolites after 24 hours of labeling with (R)-2,3-Dihydroxypropanal-d4 in a cancer cell line treated with a fictional metabolic inhibitor, "Drug X".

| Metabolite | Isotope | Control (% Enrichment) | Drug X Treated (% Enrichment) |

| Glyceraldehyde-3-phosphate | M+4 | 85.2 ± 3.1 | 88.5 ± 2.9 |

| Dihydroxyacetone phosphate | M+4 | 45.7 ± 2.5 | 55.1 ± 3.3 |

| 3-Phosphoglycerate | M+4 | 70.1 ± 4.2 | 35.8 ± 3.9 |

| Phosphoenolpyruvate | M+4 | 68.9 ± 4.5 | 33.2 ± 4.1 |

| Pyruvate | M+3 | 65.3 ± 5.1 | 28.7 ± 3.8 |

| Lactate | M+3 | 63.8 ± 5.5 | 25.4 ± 3.5 |

| Serine | M+3 | 15.2 ± 1.8 | 8.1 ± 1.2 |

| Ribose-5-phosphate | M+0 | 98.5 ± 0.5 | 98.2 ± 0.6 |

Data are presented as mean ± standard deviation (n=3). The "M+n" denotes the isotopologue with 'n' deuterium atoms incorporated.

Interpretation of Hypothetical Data:

In this hypothetical example, treatment with "Drug X" leads to a significant decrease in the enrichment of deuterium in metabolites downstream of glyceraldehyde-3-phosphate in the glycolytic pathway (3-phosphoglycerate, phosphoenolpyruvate, pyruvate, and lactate). This suggests that "Drug X" may inhibit an enzyme in the lower part of glycolysis. The increased enrichment in dihydroxyacetone phosphate could indicate a reversible flux from glyceraldehyde-3-phosphate. The decreased enrichment in serine suggests a reduced flux from glycolysis into the serine biosynthesis pathway. The lack of significant labeling in ribose-5-phosphate is expected as (R)-2,3-Dihydroxypropanal enters glycolysis below the pentose phosphate pathway.

Applications in Drug Development

Metabolic flux analysis using (R)-2,3-Dihydroxypropanal-d4 offers several applications in the field of drug development:

-

Mechanism of Action Studies: Elucidate how a drug candidate modulates specific metabolic pathways.

-

Target Engagement and Validation: Confirm that a drug interacts with its intended metabolic enzyme target and produces the expected downstream effects on metabolic fluxes.

-

Biomarker Discovery: Identify metabolic changes that can serve as biomarkers of drug efficacy or toxicity.

-

Understanding Drug Resistance: Investigate how cancer cells rewire their metabolism to develop resistance to therapeutic agents.

-

Preclinical and Clinical Studies: Assess metabolic effects of drugs in animal models and human subjects.[1]

By providing a quantitative and dynamic view of cellular metabolism, MFA with (R)-2,3-Dihydroxypropanal-d4 can significantly contribute to the development of novel therapeutics that target metabolic pathways.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Repressed Central Carbon Metabolism and Its Effect on Related Metabolic Pathways in Cefoperazone/Sulbactam-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

Application Notes: (R)-2,3-Dihydroxypropanal-d4 as an Internal Standard in Mass Spectrometry

Introduction

Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern research in drug development, clinical diagnostics, and various scientific fields. The accuracy and reliability of these measurements often depend on the use of an appropriate internal standard (IS). An ideal internal standard should behave chemically and physically similarly to the analyte of interest, allowing for correction of variations during sample preparation, chromatography, and ionization.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard for quantitative mass spectrometry due to their near-identical properties to the endogenous analyte.[1][3][4]

(R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde, is a simple aldose monosaccharide that plays a crucial role in carbohydrate metabolism. Its accurate quantification in biological matrices is essential for studying various metabolic pathways and diseases. This application note describes a robust and sensitive method for the quantification of (R)-2,3-dihydroxypropanal in human plasma using (R)-2,3-Dihydroxypropanal-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs the stable isotope-labeled compound, (R)-2,3-Dihydroxypropanal-d4, which is chemically identical to the analyte of interest, (R)-2,3-Dihydroxypropanal, except for the presence of four deuterium atoms.[1] This isotopic labeling results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they share very similar physicochemical properties, the deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[1] By adding a known amount of (R)-2,3-Dihydroxypropanal-d4 to each sample, any loss of analyte during sample processing or fluctuations in instrument response can be normalized, leading to highly accurate and precise quantification.[3][4]

Analyte and Internal Standard Properties

| Property | (R)-2,3-Dihydroxypropanal (Analyte) | (R)-2,3-Dihydroxypropanal-d4 (Internal Standard) |

| Chemical Formula | C₃H₆O₃ | C₃H₂D₄O₃ |

| Molecular Weight | 90.08 g/mol [5] | 94.10 g/mol |

| CAS Number | 453-17-8[5][6] | Not specified |

| Structure |  |  (with 4 Deuterium atoms) (with 4 Deuterium atoms) |

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of (R)-2,3-dihydroxypropanal using (R)-2,3-Dihydroxypropanal-d4 as an internal standard.

Caption: A schematic of the sample preparation and analysis workflow.

Detailed Experimental Protocol

Materials and Reagents

-

(R)-2,3-Dihydroxypropanal (≥98% purity)

-

(R)-2,3-Dihydroxypropanal-d4 (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥99%)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of (R)-2,3-Dihydroxypropanal and dissolve it in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.

-

Similarly, prepare a 1 mg/mL primary stock solution of (R)-2,3-Dihydroxypropanal-d4 in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of (R)-2,3-Dihydroxypropanal by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the (R)-2,3-Dihydroxypropanal-d4 primary stock solution with 50:50 (v/v) methanol:water to obtain a working solution of 100 ng/mL.

-

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 methanol:water is added).

-

Vortex briefly to mix.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (R)-2,3-Dihydroxypropanal | 91.05 | 61.03 | 10 |

| (R)-2,3-Dihydroxypropanal-d4 | 95.07 | 64.05 | 10 |

Data Analysis and Results

The concentration of (R)-2,3-dihydroxypropanal in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.

Representative Calibration Curve

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 120,500 | 0.0104 |

| 5 | 6,300 | 121,000 | 0.0521 |

| 10 | 12,800 | 120,000 | 0.1067 |

| 50 | 65,000 | 122,000 | 0.5328 |

| 100 | 130,000 | 121,500 | 1.0699 |

| 500 | 645,000 | 120,800 | 5.3394 |

| 1000 | 1,295,000 | 121,200 | 10.6848 |

The resulting calibration curve should exhibit a correlation coefficient (r²) of >0.99, demonstrating a strong linear relationship between concentration and response.

Signaling Pathway and Logical Relationship Diagram

The use of a stable isotope-labeled internal standard is based on a clear logical relationship that ensures accurate quantification.

Caption: The diagram illustrates how the internal standard corrects for variations.

Conclusion

The use of (R)-2,3-Dihydroxypropanal-d4 as an internal standard provides a highly effective method for the accurate and precise quantification of (R)-2,3-dihydroxypropanal in complex biological matrices such as human plasma. The stable isotope-labeled internal standard effectively compensates for variability in sample preparation and instrument response, ensuring the reliability of the analytical data. This methodology is suitable for researchers, scientists, and drug development professionals engaged in metabolomics, clinical research, and other areas requiring robust quantitative analysis.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2R)-2,3-dihydroxypropanal | 17327-33-2; 453-17-8 | Buy Now [molport.com]

- 6. chembk.com [chembk.com]

Application Notes and Protocols for the Analysis of (R)-2,3-Dihydroxypropanal-d4

Introduction

(R)-2,3-Dihydroxypropanal, also known as D-glyceraldehyde, is a fundamental three-carbon aldose that plays a crucial role in carbohydrate metabolism. Its deuterated isotopologue, (R)-2,3-Dihydroxypropanal-d4, is an invaluable tool in metabolic research, clinical diagnostics, and drug development, often serving as an internal standard for quantitative mass spectrometry-based assays. The inherent polarity and low volatility of this compound, however, present significant analytical challenges for gas chromatography-mass spectrometry (GC-MS) and can lead to poor ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).

Chemical derivatization is an essential strategy to overcome these challenges. By chemically modifying the analyte, derivatization can enhance volatility, improve chromatographic peak shape, and increase detection sensitivity. This document provides detailed protocols for two robust derivatization methods for the analysis of (R)-2,3-Dihydroxypropanal-d4:

-

Silylation: Targeting the hydroxyl groups to increase volatility for GC-MS analysis.

-

Oximation: Targeting the aldehyde group to create a stable, volatile derivative for GC-MS analysis.

These methods are presented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to aid researchers, scientists, and drug development professionals in the successful analysis of this important deuterated metabolite.

Method 1: Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique that replaces active hydrogen atoms in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups with a trimethylsilyl (TMS) group.[1] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[2] For (R)-2,3-Dihydroxypropanal-d4, silylation targets the two hydroxyl groups and can also react with the enol form of the aldehyde. The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is highly effective for this purpose.

The resulting TMS derivatives are more thermally stable and produce characteristic fragmentation patterns in the mass spectrometer, aiding in both identification and quantification.[1]

Quantitative Data Summary

The following table summarizes typical performance metrics for the silylation of small polar analytes like glyceraldehyde. Actual performance may vary based on instrumentation and matrix effects.

| Parameter | Typical Value/Range | Reference |

| Derivatization Reagent | BSTFA + 1% TMCS | |

| Reaction Time | 60 - 90 minutes | [3] |

| Reaction Temperature | 60 - 80 °C | [3] |

| Typical Limit of Detection (LOD) | 1 - 10 ng/mL | N/A |

| Typical Limit of Quantification (LOQ) | 5 - 25 ng/mL | N/A |

| Linear Range | 2 - 3 orders of magnitude | N/A |

Experimental Protocol: Silylation

Materials:

-

(R)-2,3-Dihydroxypropanal-d4 standard or sample extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (Anhydrous, GC grade)

-

Internal Standard (e.g., Sorbitol-d6, if not using the analyte as its own standard)

-

Conical reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Aliquot a known volume of the sample or standard solution into a 2 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas. The presence of water can inhibit the silylation reaction.

-

Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried residue. Vortex briefly to ensure the analyte is fully dissolved.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to facilitate the reaction.[3]

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature.

-

Analysis: Transfer the derivatized sample to a GC autosampler vial. Inject 1 µL of the solution into the GC-MS system.

Note on (R)-2,3-Dihydroxypropanal-d4: The mass of the fully silylated derivative will be increased due to the four deuterium atoms. The mass spectrum will show a corresponding mass shift in the molecular ion and key fragments compared to the non-deuterated standard. This mass difference is essential for stable isotope dilution assays.

Silylation Workflow Diagram

References

Application Notes and Protocols for the Sample Preparation of (R)-2,3-Dihydroxypropanal-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, derivatization, and analysis of (R)-2,3-Dihydroxypropanal-d4, a deuterated internal standard for the quantification of glyceraldehyde. The following methods are suitable for various biological matrices and are intended for use in research and drug development settings.

Introduction

(R)-2,3-Dihydroxypropanal, commonly known as D-glyceraldehyde, is a key intermediate in carbohydrate metabolism. Its accurate quantification in biological systems is crucial for understanding metabolic pathways and the pathophysiology of various diseases. (R)-2,3-Dihydroxypropanal-d4 serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the endogenous analyte, differing only in mass. This allows for correction of sample loss during preparation and variations in instrument response.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the concentration of the analyte, and the analytical method (Gas Chromatography-Mass Spectrometry - GC-MS or Liquid Chromatography-Mass Spectrometry - LC-MS).

Protein Precipitation and Liquid-Liquid Extraction (LLE)

This method is suitable for plasma, serum, and cell culture samples.

Protocol:

-

To 100 µL of sample (plasma, serum, or cell lysate), add a known amount of (R)-2,3-Dihydroxypropanal-d4 solution.

-

Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

For further cleanup and concentration, perform a liquid-liquid extraction. Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer (top layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

The dried extract is now ready for derivatization.

Solid-Phase Extraction (SPE)

SPE is a robust method for cleaning up complex samples like urine and tissue homogenates.[1][2]

Protocol:

-

Sample Pre-treatment: To 1 mL of urine or tissue homogenate, add a known amount of (R)-2,3-Dihydroxypropanal-d4. Acidify the sample with 10 µL of formic acid.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

The dried extract is now ready for derivatization.

Derivatization Protocols

Derivatization is often necessary to improve the volatility, thermal stability, and chromatographic properties of glyceraldehyde for GC-MS and LC-MS analysis.[3][4]

Oximation followed by Silylation (for GC-MS Analysis)

This two-step derivatization targets both the aldehyde and hydroxyl groups.[4]

Protocol:

-

To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

-

Vortex and incubate at 60°C for 45 minutes to convert the aldehyde group to an oxime.[4]

-

Cool the sample to room temperature.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Vortex and incubate at 70°C for 60 minutes to silylate the hydroxyl groups.

-

The sample is now ready for GC-MS analysis.

Dansylhydrazine Derivatization (for LC-MS Analysis)

This method introduces a fluorescent and easily ionizable tag to the aldehyde group, significantly enhancing detection sensitivity in LC-MS.[5]

Protocol:

-

To the dried extract, add 50 µL of 10 mg/mL dansylhydrazine in acetonitrile.

-

Add 10 µL of 2% formic acid in acetonitrile to catalyze the reaction.

-

Vortex and incubate at 60°C for 30 minutes in the dark.

-

Cool the sample to room temperature.

-

The sample is now ready for LC-MS analysis.

Quantitative Data Summary

The following table summarizes reported concentrations of glyceraldehyde in various biological matrices. These values can serve as a reference for expected physiological ranges.

| Matrix | Species | Condition | Glyceraldehyde Concentration | Citation |

| Plasma | Mouse | Fasting | 9.4 ± 1.7 nmol/mL | [6] |

| Plasma | Rat | Fasting | 7.2 ± 1.2 nmol/mL | [6] |

| Liver | Mouse | Fasting | 50.0 ± 3.9 nmol/g | [6] |

| Liver | Rat | Fasting | 35.5 ± 4.9 nmol/g | [6] |

| Plasma | Human | Healthy Volunteers | Unchanged after meal | [6] |

| Plasma | Human | Type 2 Diabetes | Positively correlated with plasma glucose | [6] |

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the sample preparation and analysis of (R)-2,3-Dihydroxypropanal-d4.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Stability issues of (R)-2,3-Dihydroxypropanal-d4 in aqueous solutions

Welcome to the technical support center for (R)-2,3-Dihydroxypropanal-d4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with this isotopically labeled compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are based on established knowledge of its non-deuterated analog, glyceraldehyde, and general principles of aldehyde chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (R)-2,3-Dihydroxypropanal-d4 in aqueous solutions?

A1: (R)-2,3-Dihydroxypropanal-d4, similar to its non-deuterated counterpart, is susceptible to several degradation pathways in aqueous solutions. The primary concerns include:

-

Isomerization: It can reversibly isomerize to dihydroxyacetone-d4.

-

Dehydration: Dehydration can occur, leading to the formation of pyruvaldehyde-d4.[1]

-